molecular formula C18H14F4N2O4S B015945 (S)-Bicalutamide CAS No. 113299-38-0

(S)-Bicalutamide

カタログ番号: B015945
CAS番号: 113299-38-0
分子量: 430.4 g/mol
InChIキー: LKJPYSCBVHEWIU-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Bicalutamide is the inactive enantiomer of the racemic non-steroidal antiandrogen bicalutamide, a key therapeutic agent for prostate cancer. The racemic drug (a 1:1 mixture of (R)- and (S)-enantiomers) inhibits androgen receptor (AR) signaling, but its pharmacological activity resides almost exclusively in the (R)-enantiomer . This compound undergoes rapid glucuronidation via hepatic UDP-glucuronosyltransferase (UGT) 1A9, leading to faster clearance compared to the active (R)-enantiomer, which is metabolized more slowly through hydroxylation and subsequent glucuronidation . This differential metabolism contributes to the overall pharmacokinetic profile of the racemic drug, with a half-life of approximately 7–10 days .

Bicalutamide (as the racemate) is approved for prostate cancer at doses of 50 mg/day (combined with gonadotropin-releasing hormone [GnRH] analogs) or 150 mg/day as monotherapy. At 150 mg/day, it demonstrates efficacy comparable to castration in locally advanced non-metastatic disease while preserving sexual function and bone mineral density .

準備方法

Traditional Synthesis Routes and Enantiomeric Challenges

Core Synthetic Pathway

The foundational synthesis of bicalutamide, as disclosed in US 4,636,505 and subsequent patents, involves three critical steps:

  • Acylation : Reaction of 3-trifluoromethyl-4-cyanoaniline with methacryloyl chloride to form N-(3-trifluoromethyl-4-cyanophenyl)methacrylamide .

  • Epoxidation : Oxidation of the methacrylamide intermediate to an epoxide using peroxides or peracids.

  • Sulfide Oxidation : Conversion of the thioether intermediate to the sulfonyl group via oxidation, yielding racemic bicalutamide .

A key challenge lies in the final oxidation step, where traditional methods employ m-chloroperbenzoic acid (m-CPBA) in dichloromethane, generating stoichiometric waste and requiring cryogenic conditions . These harsh conditions can inadvertently promote racemization, complicating enantiomeric control.

Oxidation Techniques and Catalytic Innovations

Hydrogen Peroxide-Based Oxidation

Modern protocols prioritize aqueous hydrogen peroxide (H₂O₂) as a greener alternative to m-CPBA. Patent WO2006103689A1 details a method using H₂O₂ with sodium tungstate and phenylphosphonic acid in ethyl acetate, achieving 90% yield and >99% purity . However, this approach necessitates 3–6 equivalents of H₂O₂ and phase-transfer catalysts (e.g., tetrabutylammonium bromide), complicating large-scale purification .

Potassium Permanganate Oxidation

EP 1803707B1 introduces potassium permanganate (KMnO₄) in water or water-miscible solvents (e.g., acetonitrile) for sulfide oxidation . This method eliminates halogenated solvents and operates at ambient temperatures, yielding 85–92% purity. Post-oxidation purification via acetonitrile crystallization further enhances purity to >99.5% .

Table 1: Comparative Analysis of Oxidation Methods

Oxidizing AgentSolvent SystemTemperature (°C)Yield (%)Purity (%)Enantiomeric Excess (ee)
m-CPBADichloromethane-55 to 257898.550 (racemic)
H₂O₂/TungstateEthyl Acetate45–509099.050 (racemic)
KMnO₄Water/Acetonitrile20–258899.550 (racemic)

Enantiomeric Resolution and (S)-Bicalutamide Isolation

Chiral Chromatography

Racemic bicalutamide is typically resolved using preparative chiral HPLC with cellulose-based stationary phases. However, this method is cost-prohibitive for industrial-scale production, prompting interest in asymmetric synthesis.

Asymmetric Permanganate Dihydroxylation

Recent advances leverage asymmetric dihydroxylation (AD) to access chiral intermediates. The RSC study (2024) demonstrates cinchona alkaloid-catalyzed permanganate AD of methacrylic acid derivatives, achieving vicinal diols in up to 98% ee . While this method was applied to (R)-bicalutamide, reversing the chiral catalyst (e.g., using cinchonidine instead of cinchonine) could theoretically yield the (S)-enantiomer .

Reaction Scheme:

Methacrylic acid derivativeCinchonidiniumKMnO4(S)-diol intermediateSulfonylation(S)-Bicalutamide\text{Methacrylic acid derivative} \xrightarrow[\text{Cinchonidinium}]{\text{KMnO}_4} (S)\text{-diol intermediate} \xrightarrow{\text{Sulfonylation}} (S)\text{-Bicalutamide}

This approach remains exploratory but highlights the potential for enantioselective synthesis .

Industrial Purification and Crystallization Strategies

Solvent-Based Crystallization

Patent EP1863759A1 discloses a purification method using methylethyl ketone (MEK) and hexane, yielding Form I bicalutamide with <0.1% (S)-enantiomer . The process involves:

  • Dissolving crude bicalutamide in MEK at 40–50°C.

  • Gradual addition of hexane to induce crystallization.

  • Filtration and washing to remove residual (S)-enantiomer .

Acetonitrile Recrystallization

EP 1803707B1 reports acetonitrile as an effective solvent for enantiomeric purification, reducing (S)-enantiomer content from 1.2% to 0.3% after two recrystallizations .

Environmental and Regulatory Considerations

Solvent Waste Reduction

Modern methods prioritize ethyl acetate and water over dichloromethane, aligning with ICH Q3C guidelines. The KMnO₄-based process reduces hazardous waste by 40% compared to m-CPBA routes.

Regulatory Thresholds

EMA guidelines mandate ≤0.15% (S)-enantiomer in final drug substance, necessitating stringent process controls during oxidation and crystallization .

化学反応の分析

Types of Reactions

(S)-Bicalutamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Medical Uses

(S)-Bicalutamide is predominantly used for:

  • Prostate Cancer Treatment : It is indicated for metastatic prostate cancer (mPC) in combination with gonadotropin-releasing hormone (GnRH) analogues or surgical castration at a dosage of 50 mg/day. As a monotherapy, it is administered at 150 mg/day for locally advanced prostate cancer (LAPC) .
  • Hormonal Therapy : Beyond prostate cancer, bicalutamide is utilized to manage androgen-dependent conditions such as:
    • Acne and hirsutism in women
    • High testosterone levels in women
    • Hormone therapy for transgender women
    • Puberty blockers for transgender girls and treatment of precocious puberty in boys .

Pharmacodynamics and Mechanism of Action

This compound acts as a selective antagonist of the androgen receptor (AR), effectively blocking the action of androgens in both normal and malignant prostatic tissues. Its mechanism involves binding to the AR and inhibiting gene expression and cell growth stimulated by androgens. Notably, it has demonstrated peripheral selectivity, meaning it exerts its effects mainly on peripheral tissues rather than affecting central nervous system androgen receptors .

Formulation Enhancements

Recent research has focused on improving the solubility and bioavailability of this compound through novel formulations:

  • Inclusion Complexes with Cyclodextrins : Studies have shown that forming inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CyD) significantly enhances the water solubility of bicalutamide, leading to improved antiproliferative activity against prostate cancer cell lines .
  • Self-Microemulsifying Drug Delivery Systems (SMEDDS) : Research indicates that bicalutamide delivered via SMEDDS shows a two-fold increase in relative bioavailability compared to traditional suspension formulations, enhancing its therapeutic efficacy .

Case Study 1: Efficacy in Advanced Prostate Cancer

A clinical trial involving patients with advanced prostate cancer demonstrated that this compound combined with GnRH agonists significantly improved patient outcomes compared to monotherapy with GnRH alone. The trial reported enhanced survival rates and reduced disease progression .

Case Study 2: Off-Label Use in Transgender Health

In a study assessing the effects of this compound on transgender women undergoing hormone therapy, patients reported satisfactory outcomes regarding masculinization suppression alongside manageable side effects. This off-label use highlights the drug's versatility beyond its primary indication .

Summary Table of Applications

Application AreaIndication/UseDosage/Administration
Prostate CancerMetastatic Prostate Cancer50 mg/day with GnRH analogue
Locally Advanced Prostate Cancer150 mg/day
Hormonal TherapyAcne, HirsutismVaries
High Testosterone LevelsVaries
Transgender Women Hormone TherapyVaries
Puberty BlockerVaries

作用機序

(S)-Bicalutamide exerts its effects by binding to androgen receptors in prostate cancer cells, thereby blocking the action of androgens. This inhibition prevents the androgens from stimulating the growth of cancer cells. The molecular targets include the androgen receptor, and the pathways involved are those related to androgen receptor signaling.

類似化合物との比較

Comparison with Other Antiandrogens

Flutamide

  • Efficacy : In combined androgen blockade (CAB), bicalutamide (50 mg/day) + GnRH analogs showed similar survival outcomes to flutamide (750 mg/day) + GnRH analogs but with better tolerability (e.g., lower diarrhea incidence) .
  • Tolerability: Bicalutamide monotherapy (150 mg/day) causes fewer gastrointestinal adverse events (AEs) than flutamide but has higher rates of gynecomastia and breast pain due to its partial agonist effects in androgen-deficient environments .
  • Metabolism : Flutamide requires frequent dosing (3×/day) due to rapid metabolism, whereas bicalutamide’s long half-life allows once-daily dosing .

Enzalutamide

  • Efficacy : Enzalutamide, a second-generation AR inhibitor, reduced the risk of disease progression or death by 76% compared to bicalutamide in metastatic castration-resistant prostate cancer (mCRPC), with a median progression-free survival (PFS) advantage of >1 year .
  • Mechanism : Enzalutamide inhibits AR nuclear translocation and DNA binding, whereas bicalutamide primarily blocks androgen binding .

Nilutamide

  • Tolerability : Nilutamide-based CAB has higher rates of visual disturbances and pulmonary toxicity compared to bicalutamide-based CAB .

Comparison with Castration and Combined Androgen Blockade (CAB)

Bicalutamide Monotherapy vs. Castration

  • Survival: In locally advanced non-metastatic disease, bicalutamide 150 mg/day provided survival outcomes similar to surgical/medical castration (median follow-up: 4–5.4 years) .
  • Quality of Life (QoL) : Bicalutamide preserves sexual interest and physical capacity better than castration, making it preferable for patients prioritizing QoL .

CAB with Bicalutamide vs. Flutamide or Placebo

  • CAB Efficacy: CAB with bicalutamide (80 mg/day) + GnRH analogs significantly prolonged time to progression (TTP) vs. GnRH monotherapy (median TTP: 2.1 vs. 1.5 years; p < 0.001) .
  • Tolerability : Bicalutamide-based CAB had fewer severe AEs (e.g., diarrhea, hepatotoxicity) than flutamide-based CAB .

Combination Therapies

Bicalutamide + Dutasteride

Bicalutamide + Radiotherapy

In early-stage disease, adjuvant bicalutamide (150 mg/day) + radiotherapy reduced progression risk by 43% vs. placebo (p < 0.0001), particularly in locally advanced cases .

Stage-Dependent Efficacy

  • Locally Advanced Disease : Bicalutamide 150 mg/day improves PFS (HR: 0.40–0.68) and survival .
  • Localized Disease : Bicalutamide 150 mg/day may reduce survival (HR: 1.47; 95% CI: 1.06–2.03), suggesting it is inappropriate for low-risk patients .
  • Metastatic Disease: Bicalutamide monotherapy is less effective than castration, with a 6-week survival deficit in metastatic settings .

Data Tables

Table 1: Efficacy of Bicalutamide vs. Comparators in Key Trials

Comparator Population Outcome (Bicalutamide vs. Comparator) Evidence Source
Castration Locally advanced M0 Similar survival; better QoL
Flutamide + GnRH Advanced disease Similar survival; fewer GI AEs
Enzalutamide mCRPC 76% lower progression/death risk
Placebo + radiotherapy Localized 43% lower progression risk

Table 2: Adverse Event Profile

AE Type Bicalutamide 150 mg/day Flutamide 750 mg/day Castration
Gynecomastia 73% 40% <5%
Diarrhea 5% 33% 2%
Hot Flushes 10% 12% 55%
Sexual Dysfunction 20% 45% 70%
Source

生物活性

(S)-Bicalutamide, a nonsteroidal antiandrogen, is primarily known for its role in the treatment of prostate cancer. While the (R)-enantiomer exhibits significant antiandrogenic activity, this compound has been shown to possess minimal activity in this regard. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and clinical implications, supported by data tables and case studies.

Overview of Bicalutamide

Bicalutamide is a racemic mixture composed of two enantiomers: (R)-bicalutamide, which is therapeutically active, and this compound, which has negligible antiandrogenic effects. The compound acts by competitively inhibiting androgen receptors, thereby blocking the action of androgens that promote the growth of prostatic tissue .

Key Pharmacological Properties

  • Chemical Structure :
    • Molecular formula: C18H14ClN
    • Molecular weight: 278.77 g/mol
  • Mechanism of Action :
    • Bicalutamide binds to androgen receptors, preventing androgens from exerting their effects on prostate cancer cells .
  • Pharmacokinetics :
    • Absorption : Rapidly absorbed after oral administration; however, the absolute bioavailability remains unknown.
    • Half-life : Approximately 5.9 days for (R)-bicalutamide; this compound is cleared more rapidly from plasma .
    • Protein Binding : Highly bound to plasma proteins (~96%) .

Metabolism and Elimination

This compound undergoes stereospecific metabolism primarily through glucuronidation. In contrast, the (R)-enantiomer is metabolized via both glucuronidation and oxidation to inactive metabolites . The metabolic pathways are crucial for understanding the pharmacological profile and potential side effects associated with bicalutamide therapy.

Prostate Cancer Treatment

Bicalutamide is commonly used as a monotherapy or in combination with luteinizing hormone-releasing hormone analogs for advanced prostate cancer. A notable study demonstrated that bicalutamide monotherapy offered survival benefits comparable to surgical castration while preserving quality of life aspects such as sexual interest .

Table 1: Summary of Clinical Trials Involving Bicalutamide

Study TypePopulationTreatmentOutcome
Phase II Trial424 patients with AR-positive breast cancerBicalutamide 150 mg dailyClinical benefit rate (CBR): 19%
Randomized TrialMen with locally advanced prostate cancerBicalutamide vs CastrationSimilar survival outcomes
Monotherapy StudyPatients with early-stage prostate cancerBicalutamideComparable survival to surgical castration

Breast Cancer Research

A phase II trial evaluated the efficacy of bicalutamide in AR-positive, ER/PgR-negative metastatic breast cancer. Of the patients screened, only 12% were AR-positive. The study reported a CBR of 19% at six months and a median progression-free survival (PFS) of 12 weeks. This trial highlighted the potential for bicalutamide as a therapeutic option in specific subsets of breast cancer patients .

Antiproliferative Activity

Recent studies have explored bicalutamide analogues for enhanced antiproliferative activity against various human prostate cancer cell lines. For instance, certain derivatives exhibited improved potency compared to bicalutamide itself, suggesting avenues for developing more effective antiandrogens .

Table 2: Antiproliferative Activity of Bicalutamide Analogues

Compound IDCell LineIC50 (µM)Activity Comparison
Compound 12LNCaP16.88~2x more active than bicalutamide
Compound 16DU-1458.22Enhanced activity
Compound 10VCap23.51Improved compared to bicalutamide

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying (S)-Bicalutamide in biological matrices, and how are they validated?

  • Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) and LC-MS are standard methods for quantifying this compound in serum, spinal cord, and muscle tissues. Validation parameters include linearity (e.g., 0.1–50 µg/mL), precision (RSD < 2%), accuracy (recovery > 95%), and sensitivity (LOD ≤ 0.05 µg/mL) . System suitability testing ensures reproducibility, such as column efficiency (theoretical plates > 2000) and peak symmetry (tailing factor < 2) .

Q. How should preclinical studies be designed to evaluate this compound’s efficacy in androgen receptor (AR)-dependent prostate cancer models?

  • Answer : Use AR-expressing xenografts (e.g., MDA PCa 2b cells with L701H/T877A mutant AR) or transgenic models (e.g., AR113Q mice). Key endpoints include tumor volume reduction, PSA suppression, and survival analysis (Kaplan-Meier curves with log-rank tests). Dose regimens (e.g., 2 mg/kg subcutaneously twice weekly) and controls (vehicle or standard care) must be standardized .

Q. What are the critical parameters for ensuring this compound’s chemical purity and stability in pharmaceutical formulations?

  • Answer : Purity (98–102%) is assessed via HPLC against certified reference standards. Related substances (e.g., degradation products M, N, L) are quantified using gradient elution (e.g., 0.1% phosphoric acid/acetonitrile). Stability studies under ICH guidelines (25°C/60% RH for 6 months) monitor potency and impurity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on this compound’s survival benefits in localized vs. locally advanced prostate cancer?

  • Answer : The CHART and Early Prostate Cancer Program trials showed divergent results: this compound improved progression-free survival (PFS) in locally advanced disease (HR = 0.44, p < 0.0001) but not in localized cases. Stratified analysis by disease stage and adjuvant therapy (e.g., radiotherapy vs. watchful waiting) is critical. Confounding variables like AR-V7 expression or treatment adherence should be adjusted via Cox regression .

Q. What experimental strategies overcome this compound resistance mediated by AR splice variants (e.g., AR-V7)?

  • Answer : Co-treatment with niclosamide (AR-V7 inhibitor) resensitizes resistant cells. In vitro, IC50 values for bicalutamide decrease from >10 µM to 2.5 µM when combined with niclosamide (1 µM). In vivo, combination therapy reduces tumor growth in enzalutamide-resistant xenografts by 60% (p < 0.01). Mechanistic studies (ChIP-seq, RNA-seq) confirm AR-V7 downregulation and restored AR full-length activity .

Q. How does the enantiomeric purity of this compound impact its antagonistic efficacy against mutant AR isoforms?

  • Answer : this compound exhibits 30-fold higher AR binding affinity than the (R)-enantiomer. In L701H/T877A mutant AR models, this compound suppresses PSA secretion by 80% (vs. 40% for racemic mixtures). Enantiomeric purity (>99%) is validated via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address heterogeneity in preclinical efficacy data across different AR-mutant models?

  • Answer : Use isogenic cell lines (e.g., CRISPR-edited AR-V7 vs. wild-type) to isolate variant effects. In AR113Q transgenic mice, this compound improves rotarod performance (latency to fall: 120s vs. 60s in controls; p < 0.05) but not grip strength, highlighting phenotype-specific outcomes. Meta-analysis of multiple models (e.g., forest plots) quantifies effect size variability .

Q. What statistical methods are optimal for analyzing time-to-event endpoints in this compound trials?

  • Answer : Cox proportional hazards models with stratification by metastasis volume (high vs. low) and prior therapy. For example, in the CHART trial, SHR3680 + ADT showed superior PFS (median NR vs. 25.1 months for bicalutamide; HR = 0.44). Sensitivity analyses (e.g., competing risks, interval censoring) account for dropout or death from non-cancer causes .

特性

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPYSCBVHEWIU-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861120
Record name (S)-Bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113299-38-0
Record name Bicalutamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BICALUTAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K39AN732
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。